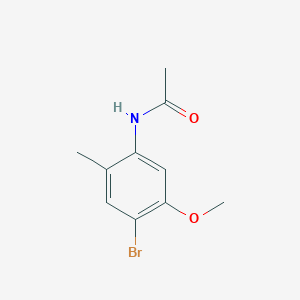

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide

Description

Chemical Identity and Nomenclature

This compound is systematically classified as an acetanilide derivative with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, incorporating multiple substituents on the phenyl ring that significantly influence its chemical and physical properties. The compound appears as a white powder under standard conditions, with analytical specifications typically requiring a minimum purity of 99 percent for research applications.

The structural identity of this compound can be precisely described through various chemical notation systems. The International Chemical Identifier string for this compound is InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13), while its corresponding International Chemical Identifier Key is designated as IFEYCXFJRLYXIG-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is CC1=CC(=C(C=C1NC(=O)C)OC)Br, which provides a linear notation that captures the complete connectivity of all atoms within the molecule.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| Chemical Abstracts Service Number | 871878-59-0 |

| Physical Appearance | White powder |

| Minimum Purity | 99% |

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of acetanilide chemistry, which has been fundamental to pharmaceutical research for over a century. Phenyl acetamide derivatives have demonstrated extensive biological activities throughout their research history, making their investigation particularly valuable for the design and production of new therapeutic compounds. The systematic exploration of halogenated acetanilides gained momentum as researchers recognized the significant impact that halogen substitution patterns could have on biological activity and molecular stability.

The synthetic methodology for producing halogenated acetanilides has evolved considerably over time, with modern approaches emphasizing highly selective carbon-hydrogen functionalization techniques. Research published in the Journal of the American Chemical Society demonstrated that highly regioselective carbon-hydrogen functionalization and halogenation of acetanilides could be achieved using palladium acetate and copper acetate catalysts with copper halide compounds serving as halogen sources. This catalytic approach represented a significant advancement in the field, enabling more precise control over substitution patterns and improved yields in the synthesis of complex acetanilide derivatives.

The specific compound this compound represents the culmination of these methodological advances, combining multiple functional group modifications in a single molecule. The incorporation of bromine at the 4-position, methoxy functionality at the 5-position, and a methyl group at the 2-position creates a unique substitution pattern that has proven valuable for medicinal chemistry applications. This particular arrangement of substituents reflects careful consideration of electronic effects and steric factors that influence both synthetic accessibility and biological activity.

Position in Halogenated Acetanilide Chemistry

This compound occupies a distinctive position within the extensive family of halogenated acetanilide compounds, serving as both a representative example of modern synthetic capabilities and a valuable intermediate for further chemical transformations. The field of halogenated acetanilide chemistry encompasses a broad range of compounds that have been systematically studied for their diverse applications in pharmaceutical research and materials science. The specific substitution pattern present in this compound demonstrates the sophisticated level of selectivity that can be achieved in modern organic synthesis.

The bromination of acetanilide derivatives follows well-established mechanistic pathways that have been extensively characterized through both experimental and theoretical studies. The bromination process typically occurs through an electrophilic aromatic substitution mechanism, where the benzene ring in acetanilide acts as a nucleophile and bromine-containing species serve as electrophiles. The reaction mechanism involves the formation of a bromine electrophile through coordination with metal catalysts, followed by attack of the aromatic system on this activated halogen species, and subsequent deprotonation to restore aromaticity.

Recent advances in mechanochemical halogenation have expanded the synthetic options available for preparing halogenated acetanilides. Research published in the Beilstein Journal of Organic Chemistry described the direct and selective mechanochemical halogenation of carbon-hydrogen bonds using N-halosuccinimides as halogen sources under ball milling conditions. This approach offers environmental advantages by reducing or eliminating the need for traditional organic solvents while maintaining high selectivity and efficiency in halogenation reactions.

| Halogenation Method | Catalyst System | Selectivity | Environmental Impact |

|---|---|---|---|

| Traditional Electrophilic | Iron(III) bromide | Moderate | Higher solvent use |

| Palladium-Catalyzed | Palladium acetate/Copper acetate | High | Moderate solvent use |

| Mechanochemical | N-halosuccinimides | High | Minimal solvent use |

Significance in Organic Chemistry Research

The research significance of this compound extends far beyond its individual chemical properties, encompassing its role as a model compound for understanding structure-activity relationships and its utility as a synthetic intermediate in medicinal chemistry. This compound exemplifies the sophisticated molecular design principles that guide modern pharmaceutical research, where specific substitution patterns are carefully selected to optimize biological activity while maintaining favorable pharmacokinetic properties.

Quantitative structure-activity relationship studies have demonstrated the critical importance of phenyl acetamide derivatives in pharmaceutical development. Research involving multiple linear regression and support vector machine modeling approaches has shown that these compounds can achieve exceptional predictive accuracy for biological activity, with coefficient of determination values reaching 0.978 for training sets and 0.990 for test sets. These high correlation values underscore the systematic relationship between molecular structure and biological function within this class of compounds.

The compound serves as a significant building block for the synthesis of diverse biologically active molecules, including potential pharmaceutical agents. Its unique structure and functional groups make it particularly valuable for creating compounds with specific biological activities, contributing to advancements in therapeutic research. The presence of multiple reactive sites within the molecule enables further chemical modifications that can fine-tune biological properties or introduce additional functional capabilities.

Molecular docking and molecular dynamics simulation studies have provided detailed insights into the interaction mechanisms between phenyl acetamide derivatives and target proteins. These computational approaches have revealed that such compounds form stable complexes through hydrogen bonding and hydrophobic interactions with protein targets, with more active compounds typically forming a greater number of hydrogen bonds. This mechanistic understanding provides valuable guidance for the rational design of improved pharmaceutical candidates based on the acetanilide scaffold.

The synthetic accessibility of this compound through established halogenation procedures makes it an attractive target for both academic research and industrial applications. The compound can be efficiently prepared using standard laboratory techniques, with typical synthetic routes involving sequential protection, halogenation, and deprotection steps that have been optimized for high yield and purity. This synthetic tractability ensures that adequate quantities of the compound can be prepared for comprehensive biological evaluation and further chemical elaboration.

Propriétés

IUPAC Name |

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEYCXFJRLYXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C10H12BrNO2

Molecular Weight: 256.11 g/mol

IUPAC Name: this compound

Physical Appearance: Yellow to brown solid

Purity: ≥95%

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various acetamides, including those structurally similar to this compound. A study demonstrated that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 1–8 µg/mL depending on the specific compound and bacterial strain tested .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 1 |

| Compound B | E. faecalis | 2 |

| This compound | TBD | TBD |

2. Antifungal Activity

The antifungal activity of related compounds has also been investigated. For instance, certain derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values indicating potential for therapeutic application . The specific antifungal properties of this compound remain to be fully explored.

3. Anti-inflammatory Properties

Compounds in the same family have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The specific anti-inflammatory effects of this compound warrant further investigation.

4. Anticancer Activity

The anticancer potential of similar acetamides has been documented, with some compounds exhibiting cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Case Studies

- Antibacterial Screening : In a study assessing a series of brominated acetamides, this compound was included in a panel that showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that can guide future modifications to enhance efficacy .

- Anticancer Evaluation : Another study evaluated the cytotoxic effects of several acetamides on MCF-7 cells, revealing that modifications at the para position significantly influenced their potency. The results suggested that further structural optimization could lead to more effective anticancer agents .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Development

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is utilized in the synthesis of pharmacologically active compounds. Its structural characteristics allow researchers to enhance the bioactivity, metabolic stability, and pharmacokinetic properties of drug molecules. This compound serves as a critical building block for creating drugs with specific therapeutic effects, including analgesics and antihistamines .

Case Studies

- Analogs Targeting Cancer : Research has demonstrated that derivatives of similar aryl compounds exhibit significant anti-proliferative activity against breast cancer cell lines. For instance, compounds derived from similar structures showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 and MCF-7 cell lines, indicating potential for targeted cancer therapies .

- Carbonic Anhydrase Inhibition : A study on aryl thiazolone derivatives highlighted their inhibitory effects on carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. Compounds with structural similarities to this compound demonstrated IC50 values as low as 10.93 nM against CA IX, suggesting a promising avenue for cancer treatment through enzyme inhibition .

Agricultural Applications

Pesticide and Herbicide Development

The compound also plays a vital role in agricultural chemistry by contributing to the development of new pesticides and herbicides. By integrating this compound into crop protection agents, researchers aim to improve their efficacy against various pests while reducing environmental impact. This approach supports sustainable agricultural practices by enhancing crop yield and minimizing chemical residues .

Summary of Findings

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Bromophenyl Acetamide Derivatives

- N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)pyridazin-1-yl]acetamide (): This compound acts as a mixed FPR1/FPR2 agonist, demonstrating potent activation of calcium mobilization and chemotaxis in neutrophils. The bromine at the para position and methoxybenzyl group enhance receptor binding compared to simpler bromophenyl derivatives. Key Difference: The additional pyridazinone and benzyl groups in this compound broaden its pharmacological scope compared to the target compound, which lacks such extended moieties .

N-(4-Bromo-2-Methoxyphenyl)Acetamide ():

Shares a bromine and methoxy group but differs in substituent positions (2-methoxy vs. 5-methoxy in the target compound). The meta-methoxy group in the target compound may improve solubility and metabolic stability due to reduced steric hindrance .

Halogenated and Methoxy-Substituted Acetamides

N-(2-Bromo-5-Chloro-4-Methylphenyl)Acetamide ():

Contains bromine, chlorine, and methyl substituents. The presence of chlorine increases electrophilicity but may reduce bioavailability due to higher molecular weight (262.53 g/mol). In contrast, the target compound’s methoxy group offers better solubility .N-(3-Chloro-4-Hydroxyphenyl)Acetamide ():

A chlorinated derivative with a hydroxyl group, exhibiting photodegradation products. The hydroxyl group increases polarity but reduces stability compared to the methoxy-substituted target compound .

Acetamides with Extended Functional Groups

2-(4-(Benzo[d]Thiazol-5-Ylsulfonyl)Piperazin-1-Yl)-N-(3,5-Difluorophenyl)Acetamide ():

A sulfonamide-piperazine derivative with broad-spectrum antimicrobial activity. The sulfonyl and piperazine groups enhance membrane penetration, a feature absent in the target compound .- N-(4-Methoxyphenyl)-2-(4-Morpholin-4-Ylquinazoline-2-Sulfonyl)Acetamide (): Displays notable anticancer activity against HCT-116 and MCF-7 cell lines.

Table 1: Key Properties of Selected Acetamide Derivatives

Méthodes De Préparation

Direct Acetylation of Substituted Anilines

The most straightforward approach to prepare N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is the acetylation of the corresponding substituted aniline, 4-bromo-5-methoxy-2-methylaniline, with an acetylating agent such as acetic anhydride or acetyl chloride.

-

- The substituted aniline is dissolved in an appropriate solvent (e.g., dichloromethane or water).

- Acetyl chloride or acetic anhydride is added dropwise under controlled temperature (often 0–5 °C).

- The reaction mixture is stirred for 1–3 hours.

- The pH is maintained around neutral to slightly basic (pH 7–9) using a base such as sodium carbonate or sodium bicarbonate to neutralize the formed acid.

- The product precipitates or is extracted, purified by recrystallization or chromatography.

Reported Yields and Conditions:

- Analogous compounds such as N-(2-bromo-5-methylphenyl)acetamide have been synthesized with yields around 70–80% using this approach with acetylacetone and catalytic TEMPO under basic conditions (NaOtBu).

- For the closely related N-(4-bromo-2-methylphenyl)acetamide, yields of 86% as a white solid with melting points around 153–154 °C have been reported.

-

- Substituted aniline: 4-bromo-5-methoxy-2-methylaniline (prepared or commercially available).

- Acetylating agent: Acetyl chloride, acetic anhydride, or acetylacetone.

- Base: Sodium carbonate, sodium bicarbonate, or sodium tert-butoxide (NaOtBu).

- Catalysts: TEMPO (10 mol%) has been used to facilitate oxidative coupling in some protocols.

Alternative Synthetic Routes Involving Bromoacetamides

Some studies report the synthesis of N-aryl-2-bromoacetamides as intermediates, which can be further transformed into acetamide derivatives:

-

- These bromoacetamides can be used in nucleophilic substitution reactions or cyclizations to yield various acetamide derivatives.

- For example, 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives have been synthesized by reacting these bromoacetamides with thiol-containing heterocycles in DMF with sodium hydride as base.

Although this method is more common for preparing derivatives with additional heterocyclic moieties, it provides a route to functionalized acetamides including halogenated derivatives.

Oxidative Coupling Using TEMPO Catalysis

A modern approach involves the oxidative coupling of anilines with acetylacetone catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under basic conditions:

-

- Mild conditions.

- Avoids use of acid chlorides.

- Good functional group tolerance.

This method has been successfully applied to synthesize N-(2-bromo-5-methylphenyl)acetamide and related compounds, suggesting applicability to this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct acetylation | 4-bromo-5-methoxy-2-methylaniline | Acetyl chloride or acetic anhydride, base, RT | 70–86 | Simple, widely used; purification by recrystallization |

| Multi-step synthesis | Phenol/aniline derivatives | Methylation, bromination, acetylation | Variable | Allows substitution pattern control |

| N-aryl-2-bromoacetamide route | Aryl amines + 2-bromoacetyl bromide | Aqueous media, pH 9–10, Na2CO3, RT, 1 h | High | Intermediate for further functionalization |

| TEMPO-catalyzed oxidative coupling | Aniline + acetylacetone + TEMPO + NaOtBu | Room temp, mild base, catalytic TEMPO | 70–80 | Mild, efficient, avoids acid chlorides |

Characterization and Purity Assessment

- Melting Points:

- Spectroscopic Data:

- 1H NMR typically shows characteristic amide NH singlet (~8–9 ppm), aromatic protons, methoxy singlet (~3.7 ppm), and methyl singlet (~2.3 ppm).

- 13C NMR confirms carbonyl (~170 ppm), aromatic carbons, methoxy (~55 ppm), and methyl (~20 ppm).

- Chromatography:

- TLC with Hexane/Ethyl acetate mixtures (7:3 or 70:30) is commonly used for monitoring reaction progress and purity.

- Mass Spectrometry:

- High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected formula.

Research Findings and Notes

- The TEMPO-catalyzed oxidative coupling method is gaining prominence due to its efficiency and mild conditions, suitable for sensitive substituents like methoxy and bromine.

- The direct acetylation method remains the most practical for laboratory-scale synthesis when the substituted aniline is available.

- The use of 2-bromoacetyl bromide in aqueous media for N-aryl-2-bromoacetamides is a robust method to prepare halogenated acetamide intermediates for further derivatization.

- Careful control of pH and temperature is critical to avoid side reactions such as over-bromination or hydrolysis.

- Purification by recrystallization or column chromatography ensures high purity required for biological or material applications.

Q & A

Q. Table 1: Synthesis Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acetic anhydride, 80°C | 85 | 98 |

| Acetyl chloride, RT | 72 | 95 |

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement. Expected bond lengths: C-Br (~1.90 Å), C-O (methoxy, ~1.43 Å). Space group symmetry analysis confirms packing efficiency .

- Spectroscopic Techniques :

- <sup>13</sup>C NMR : Peaks at δ 170 ppm (amide carbonyl), δ 55 ppm (methoxy carbon).

- IR : Stretching bands at 1650 cm<sup>-1</sup> (C=O), 1250 cm<sup>-1</sup> (C-O methoxy) .

Advanced: How do substituent positions (bromo, methoxy, methyl) influence reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Electronic Effects : Bromine (strongly electron-withdrawing) activates the ring for substitution at the para position. Methoxy (electron-donating) directs reactions to the ortho position.

- Steric Effects : Methyl group at position 2 hinders substitution at adjacent sites.

- Experimental Design : Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in DMF at 60°C. Monitor via LC-MS to track regioselectivity .

Q. Table 2: Substituent Reactivity

| Position | Substituent | Reactivity (Relative Rate) |

|---|---|---|

| 4 | Br | 1.0 (reference) |

| 5 | OMe | 0.3 |

| 2 | Me | 0.1 |

Advanced: How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

- Assay Standardization : Re-evaluate under uniform conditions (e.g., MIC for antimicrobials vs. COX-2 inhibition for anti-inflammatory activity).

- SAR Analysis : Compare with analogs (e.g., N-(4-bromo-2-methylphenyl)acetamide lacking methoxy). Use molecular docking to assess target binding (e.g., PDB: 1CX2 for COX-2).

- Data Reconciliation : Cross-validate via in vitro (cell-based assays) and in silico (QSAR models) approaches .

Advanced: What computational strategies predict metabolic pathways and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 metabolism (e.g., CYP3A4 oxidation of methoxy group).

- Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity (e.g., bromine-related bioaccumulation risks).

- Case Study : MD simulations (AMBER force field) show metabolite stability of deacetylated derivatives .

Q. Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| LogP | 2.5 |

| CYP2D6 Inhibition | Yes |

| Ames Toxicity | Negative |

Basic: What analytical techniques confirm the absence of synthetic byproducts?

Methodological Answer:

- GC-MS : Detect residual acetic anhydride (retention time: 4.2 min) or unreacted aniline derivatives.

- TLC Monitoring : Use silica gel plates with UV254; expected Rf = 0.6 (product) vs. 0.8 (starting material).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How does the crystal lattice affect the compound’s stability and solubility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.